Cas no 148441-26-3 (Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)-)

Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)- structure
148441-26-3 structure
Nome do Produto:Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)-
N.o CAS:148441-26-3
MF:C28H28N4O3
MW:468.546926498413
CID:212556
PubChem ID:127303

Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)- Propriedades químicas e físicas

Nomes e Identificadores

    • Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)-
    • Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-...
    • Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl
    • N-Acetylardeemine
    • (7R,9aR,14bR,15aS)-10-acetyl-7-methyl-14b-(2-methylbut-3-en-2-yl)-10,14b,15,15a-tetrahydroindolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione
    • 5-N-Acetylardeemin
    • Indolo(3'',2'',4',5')pyrrolo(2',1',3,4)pyrazino(2,1-b)quinazoline-5,8(7H,9aH)-dione, 10-acetyl-14b-(1,1-dimethyl-2-propenyl)-10,14b,15,15a-tetrahydro-7-methyl-, (7alpha,9abeta,14bbeta,15aalpha)-(-)-
    • CHEMBL3402065
    • Compound NP-012307
    • (1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione
    • AKOS040739100
    • N-Acetylardeemin
    • 148441-26-3
    • CHEBI:204788
    • Pradimicin L
    • Inchi: InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22?,26?,28-/m1/s1
    • Chave InChI: XTLQWSBGQKPGCF-STVYUSDOSA-N
    • SMILES: C1=CC=C2C(C(N3[C@H](C)C(=O)N4C5N(C(=O)C)C6=CC=CC=C6[C@@]5(CC4C3=N2)C(C=C)(C)C)=O)=C1

Propriedades Computadas

  • Massa Exacta: 468.21614077g/mol
  • Massa monoisotópica: 468.21614077g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 1020
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 73.3Ų

Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)- Literatura Relacionada

Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel